2-Benzylidenepentanoic acid
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Overview
Description
2-Benzylidenepentanoic acid is an organic compound characterized by a benzylidene group attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidenepentanoic acid typically involves the condensation of benzaldehyde with pentanoic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed to ensure complete condensation, followed by purification through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylidenepentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylpentanoic acid.
Substitution: Halogenated benzylidene derivatives.
Scientific Research Applications
2-Benzylidenepentanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Benzylidenepentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Benzylideneacetone: Shares the benzylidene group but differs in the carbon chain length and functional groups.
Cinnamic acid: Contains a similar benzylidene structure but with a different acid moiety.
Properties
CAS No. |
77124-15-3 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-benzylidenepentanoic acid |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,13,14) |
InChI Key |
MCHAOCNRCCQOPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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